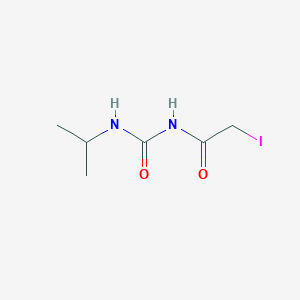
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide: is an organic compound with the molecular formula C₆H₁₁IN₂O₂. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by an iodine atom, and the nitrogen atom is substituted with a propan-2-ylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide typically involves the iodination of an appropriate precursor. One common method is the reaction of acetamide with iodine and a suitable base, followed by the introduction of the propan-2-ylcarbamoyl group. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Acetamide, iodine, propan-2-ylamine
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Thiols (e.g., cysteine), amines (e.g., methylamine), under mild conditions (room temperature, neutral pH)
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride, under anhydrous conditions
Major Products:
Substitution: Thiol-substituted acetamides, amine-substituted acetamides
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound is employed in biochemical studies to modify proteins and peptides. It is used to alkylate cysteine residues, preventing the formation of disulfide bonds and stabilizing protein structures.
Medicine: In medical research, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
2-Iodo-n-(propan-2-ylcarbamoyl)acetamide exerts its effects primarily through the alkylation of thiol groups in proteins and peptides. The iodine atom acts as an electrophile, reacting with the nucleophilic thiol group of cysteine residues. This covalent modification prevents the formation of disulfide bonds, thereby altering the protein’s structure and function. The compound’s mechanism of action involves:
Molecular Targets: Cysteine residues in proteins
Pathways Involved: Disruption of disulfide bond formation, inhibition of enzyme activity
Comparación Con Compuestos Similares
Iodoacetamide: Similar structure but lacks the propan-2-ylcarbamoyl group. Used for similar applications in protein modification.
Chloroacetamide: Contains a chlorine atom instead of iodine. Less reactive compared to iodoacetamide.
Bromoacetamide: Contains a bromine atom instead of iodine. Intermediate reactivity between chloroacetamide and iodoacetamide.
Uniqueness: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is unique due to the presence of the propan-2-ylcarbamoyl group, which enhances its reactivity and specificity towards certain biological targets. This makes it a valuable tool in biochemical and medical research.
Propiedades
Número CAS |
6267-46-5 |
|---|---|
Fórmula molecular |
C6H11IN2O2 |
Peso molecular |
270.07 g/mol |
Nombre IUPAC |
2-iodo-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C6H11IN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11) |
Clave InChI |
BGXCISHKTSVLSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


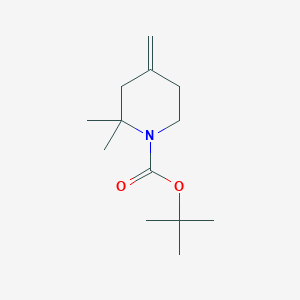

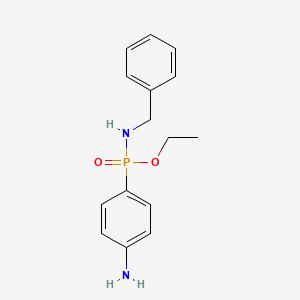
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
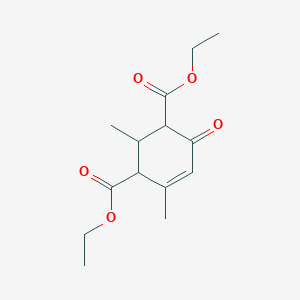

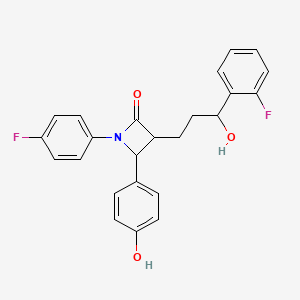
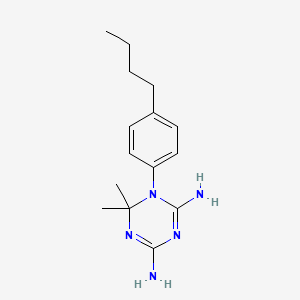
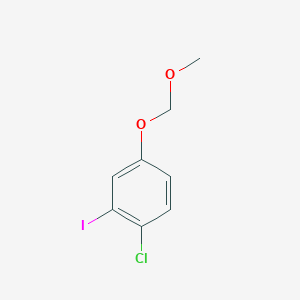
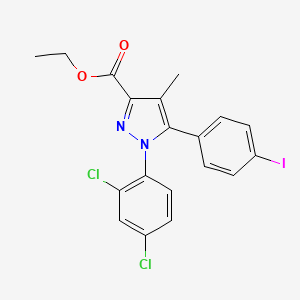
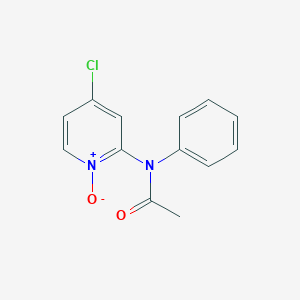
![5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
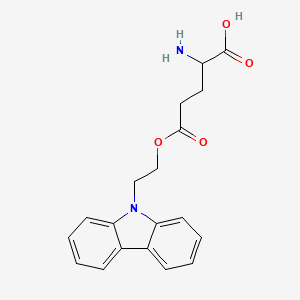
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
